molecular formula C14H10F2O2 B7962408 Methyl 3-(2,4-difluorophenyl)benzoate CAS No. 1820706-66-8

Methyl 3-(2,4-difluorophenyl)benzoate

Cat. No.: B7962408
CAS No.: 1820706-66-8
M. Wt: 248.22 g/mol
InChI Key: XJVMJGBCFNHQRL-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 2,4-difluorophenyl group at the 3-position. This compound is of significant interest in medicinal chemistry, particularly in the design of antifungal agents, due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVMJGBCFNHQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226789
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820706-66-8
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820706-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)benzoate typically involves the esterification of 3-(2,4-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then esterified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(2,4-Difluorophenyl)benzoic acid

    Reduction: 3-(2,4-Difluorophenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds are structurally related to Methyl 3-(2,4-difluorophenyl)benzoate, differing in substituent type, position, and electronic effects. A detailed comparison is provided below:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
This compound C₁₄H₁₀F₂O₂ 260.23* 2,4-difluorophenyl (3-position) High lipophilicity, enhanced metabolic stability
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate C₁₅H₁₃FO₂ 244.26 4-fluoro, 4-methoxyphenyl (3-position) Methoxy group increases polarity
Methyl 4-fluoro-3-(4-methylphenyl)benzoate C₁₅H₁₃FO₂ 244.26 4-fluoro, 4-methylphenyl (3-position) Methyl group reduces solubility
Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate C₁₅H₁₀ClF₃O₂ 314.69 2-chloro, 3-(trifluoromethyl)phenyl Electron-withdrawing groups enhance stability
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 3-fluoro Simpler structure, lower molecular weight

*Calculated based on analogous compounds in and .

Key Observations:

Substituent Effects: Fluorine vs. Trifluoromethyl Groups: The trifluoromethyl group () introduces strong electron-withdrawing effects, improving oxidative stability but reducing solubility in aqueous environments . Methoxy vs. Methyl: The methoxy group () enhances hydrogen-bonding capacity compared to the non-polar methyl group (), impacting target interactions .

Positional Isomerism :

  • Substitution at the 3-position (as in the target compound) vs. the 4-position () influences steric accessibility to enzymatic active sites, a critical factor in antifungal activity .

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